molecular formula C17H11ClN2OS B2550072 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 899761-56-9

2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B2550072
CAS No.: 899761-56-9
M. Wt: 326.8
InChI Key: VIQKKOZEUCDHGN-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thione group in the structure adds to its chemical reactivity and potential biological activity.

Scientific Research Applications

Future Directions

The future directions for “2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” could involve further exploration of its potential as an antitubercular agent . Additionally, the structure–activity relationships of these compounds could be further investigated to enhance their antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . This reaction proceeds through a heterocyclocondensation process to yield the target compound.

Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) . This reaction proceeds through a tandem intra-molecular Pinner–Dimroth rearrangement mechanism.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form the corresponding thiol derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Thiol derivative.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
  • 2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
  • 2-(3-bromophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Uniqueness

2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thione group also adds to its uniqueness, as it can participate in various chemical reactions and interactions with biological targets.

Properties

IUPAC Name

2-(3-chlorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS/c18-12-6-3-5-11(8-12)15-19-16-13(17(22)20-15)9-10-4-1-2-7-14(10)21-16/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQKKOZEUCDHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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